2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate
Overview
Description
2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate is a complex lipid molecule. It is composed of a glycerol backbone esterified with three docosa-13,16-dienoic acid chains. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate typically involves the esterification of glycerol with docosa-13,16-dienoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Toluene or dichloromethane
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and solvent recovery systems can also enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the docosa-13,16-dienoic acid chains can be oxidized to form epoxides or hydroxyl groups.
Reduction: The double bonds can be reduced to form saturated fatty acid chains.
Hydrolysis: The ester bonds can be hydrolyzed to release glycerol and docosa-13,16-dienoic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions (room temperature to 40°C).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) at room temperature and atmospheric pressure.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures (50-70°C).
Major Products
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Saturated fatty acid esters.
Hydrolysis: Glycerol and docosa-13,16-dienoic acid.
Scientific Research Applications
2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Potential therapeutic applications due to its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the formulation of cosmetics and nutraceuticals.
Mechanism of Action
The biological effects of 2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate are primarily mediated through its interaction with cell membranes and signaling pathways. The compound can incorporate into cell membranes, altering their fluidity and permeability. It can also modulate the activity of enzymes and receptors involved in inflammatory and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate
- 2,3-bis[[(5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoate
Uniqueness
2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its longer chain length and higher degree of unsaturation compared to similar compounds result in different biological activities and applications.
Properties
IUPAC Name |
2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,66H,4-15,22-24,31-65H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJYFVICCQSQHZ-BBWANDEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H122O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(22:2(13Z,16Z)/22:2(13Z,16Z)/22:2(13Z,16Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0054541 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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